



# High-Performance Liquid Chromatography (HPLC) Method for the Determination of Clioquinol

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Compound of Interest		
Compound Name:	Clioquinol	
Cat. No.:	B1669181	Get Quote

#### **Application Note and Protocol**

This document provides a detailed application note and a comprehensive protocol for the determination of **Clioquinol** in pharmaceutical formulations using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method.

#### Introduction

**Clioquinol** is an antifungal and antiprotozoal agent. Its accurate quantification in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. This application note describes a rapid, specific, and sensitive RP-HPLC method for the analysis of **Clioquinol**. The method is suitable for routine quality control analysis of **Clioquinol** in bulk drug and various formulations such as creams and ointments.[1][2]

### **Principle**

The method separates **Clioquinol** from its degradation products and other formulation excipients on a C18 stationary phase.[1][2] The separation is achieved using an isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer with an acidic pH.[1][2] Detection and quantification are performed using a UV detector at a wavelength where **Clioquinol** exhibits significant absorbance.[1][2]

# **Experimental**

### **Instrumentation and Chromatographic Conditions**

A summary of the HPLC instrumentation and chromatographic conditions is presented in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter	Specification
HPLC System	Isocratic HPLC system with a UV-Vis detector
Column	Sunfire C18 (250 mm x 4.6 mm, 5 μm) or equivalent
Mobile Phase	Acetonitrile: Water (pH 3.0, adjusted with 1% ophosphoric acid) (90:10, v/v)[1][2]
Flow Rate	1.0 mL/min[1][2]
Injection Volume	20 μL[1]
Detector Wavelength	254 nm[1][2]
Column Temperature	Ambient
Run Time	Approximately 10 minutes

#### **Reagents and Standards**

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Orthophosphoric acid (AR grade)
- Clioquinol reference standard

#### **Protocol**

#### **Preparation of Mobile Phase**



- Mix 900 mL of acetonitrile with 100 mL of water.
- Adjust the pH of the mixture to 3.0 using 1% orthophosphoric acid.
- Degas the mobile phase by sonication for 15 minutes or by vacuum filtration.

#### **Preparation of Standard Stock Solution**

- Accurately weigh approximately 10 mg of Clioquinol reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve the standard in the mobile phase and make up the volume to the mark. This yields a stock solution of 100 μg/mL.

#### **Preparation of Working Standard Solutions**

• From the standard stock solution, prepare a series of working standard solutions in the concentration range of 0.1 - 30  $\mu$ g/mL by diluting with the mobile phase.[1]

#### Sample Preparation (for Cream/Ointment)

- Accurately weigh a quantity of the cream or ointment equivalent to 10 mg of Clioquinol and transfer it to a 100 mL volumetric flask.[3]
- Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to dissolve the Clioquinol.
- Allow the solution to cool to room temperature and then make up the volume to the mark with the mobile phase.
- Filter the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.[4]
- Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

#### System Suitability

Before starting the analysis, inject the standard solution (e.g.,  $10 \mu g/mL$ ) five times to check the system suitability. The system suitability parameters should meet the criteria listed in Table 2.



Table 2: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Area	≤ 2.0%

## **Data Analysis**

Identify the **Clioquinol** peak in the sample chromatogram by comparing its retention time with that of the standard. The concentration of **Clioquinol** in the sample is calculated using the calibration curve generated from the peak areas of the working standard solutions.

## **Method Validation Summary**

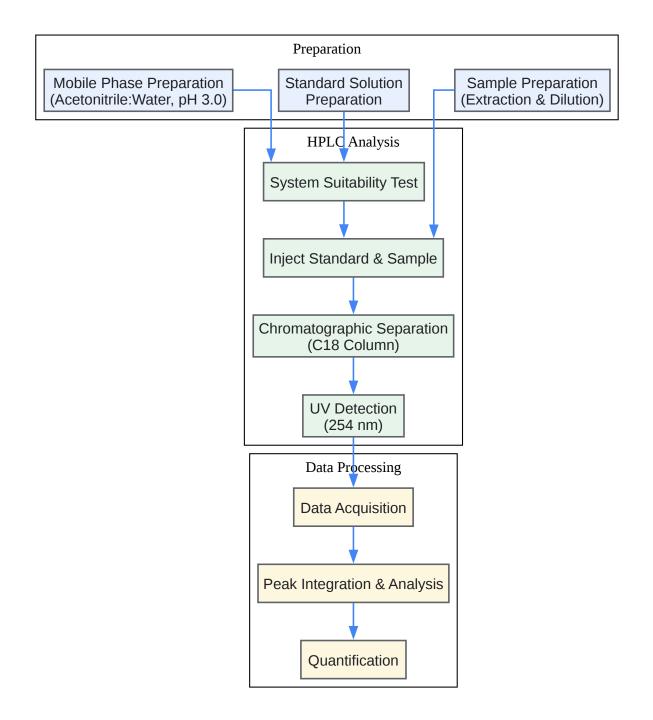
The described method has been validated according to ICH guidelines, and a summary of the validation parameters is presented in Table 3.

Table 3: Method Validation Data

Parameter	Result
Linearity Range	0.1 - 30 μg/mL[1]
Correlation Coefficient (r²)	> 0.999[5]
Retention Time	Approximately 6.1 min[1][2]
Accuracy (Recovery)	98.0% - 102.0%
Precision (%RSD)	< 2.0%
Limit of Detection (LOD)	Dependent on instrumentation, typically in the ng/mL range.
Limit of Quantification (LOQ)	Dependent on instrumentation, typically in the ng/mL range.



## **Workflow Diagram**



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